molecular formula C12H23N3O2 B15031792 N-methyl-N'-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide

N-methyl-N'-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide

Katalognummer: B15031792
Molekulargewicht: 241.33 g/mol
InChI-Schlüssel: LFYFATBHHUDCSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methyl-N’-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide: is an organic compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a piperidine ring substituted with four methyl groups, making it a sterically hindered amine. This compound is known for its stability and unique chemical properties, which make it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N’-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide typically involves the reaction of 2,2,6,6-tetramethylpiperidine with N-methyl ethylenediamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Wirkmechanismus

The mechanism of action of N-methyl-N’-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide involves its interaction with molecular targets through its sterically hindered amine group. This allows it to act as a base or nucleophile in various chemical reactions. The pathways involved include nucleophilic substitution and oxidation-reduction reactions, where the compound’s stability plays a crucial role in its effectiveness .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: N-methyl-N’-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide is unique due to its dual functionality as both a hindered amine and a diamide. This combination provides it with enhanced stability and reactivity, making it suitable for specialized applications in various fields .

Eigenschaften

Molekularformel

C12H23N3O2

Molekulargewicht

241.33 g/mol

IUPAC-Name

N-methyl-N'-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide

InChI

InChI=1S/C12H23N3O2/c1-11(2)6-8(7-12(3,4)15-11)14-10(17)9(16)13-5/h8,15H,6-7H2,1-5H3,(H,13,16)(H,14,17)

InChI-Schlüssel

LFYFATBHHUDCSG-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C(=O)NC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.